Measured Lipophilicity (logP) of Ethyl 3,4-Dimethoxybenzoate vs. Its Methyl Homologue
The ethyl ester exhibits a computed logP of 2.20 [1], whereas the methyl ester (methyl 3,4-dimethoxybenzoate, CAS 2150-38-1) has an estimated logP of approximately 1.85 . The ΔlogP of +0.35 translates to a roughly 2.2‑fold higher octanol–water partition coefficient for the ethyl derivative, which can be decisive when selecting a building block for reactions requiring enhanced organic-phase solubility or when tuning retention in reversed-phase chromatography.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.20 (computed) |
| Comparator Or Baseline | Methyl 3,4-dimethoxybenzoate, logP ≈ 1.85 (estimated) |
| Quantified Difference | ΔlogP ≈ +0.35 (~2.2× higher partition coefficient) |
| Conditions | Computational estimate; ethyl value from SIELC algorithm [1], methyl value from ChemSrc/Molbase estimation |
Why This Matters
A measurable logP difference enables scientists to select the ester with the appropriate lipophilicity for biphasic synthesis, liquid–liquid extraction, or chromatographic method development.
- [1] SIELC Technologies. Benzoic acid, 3,4-dimethoxy-, ethyl ester – logP = 2.20. 2018. View Source
